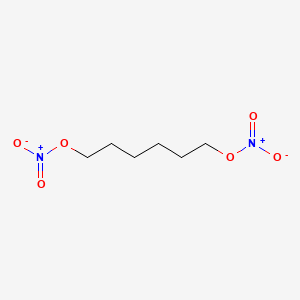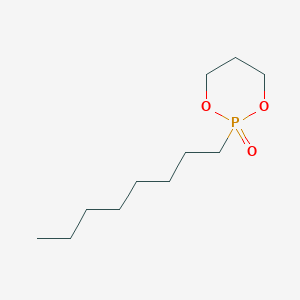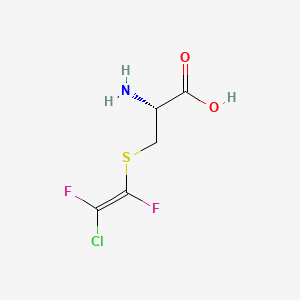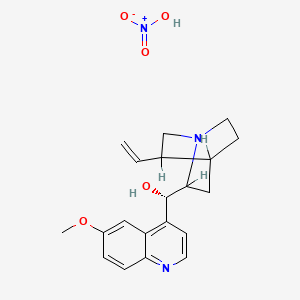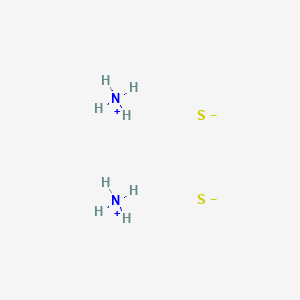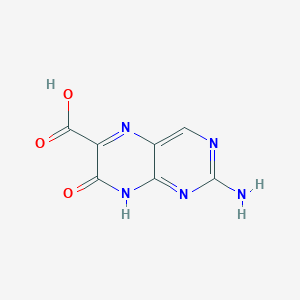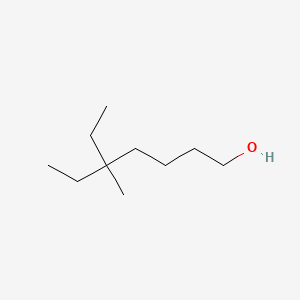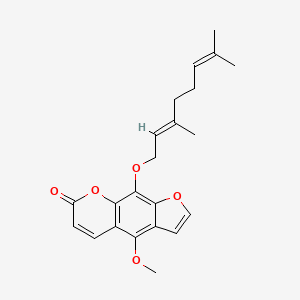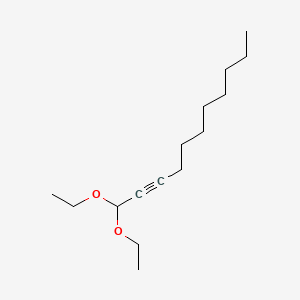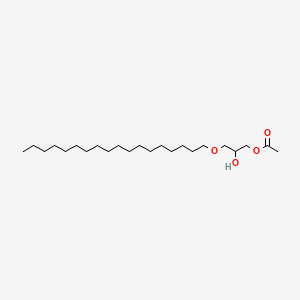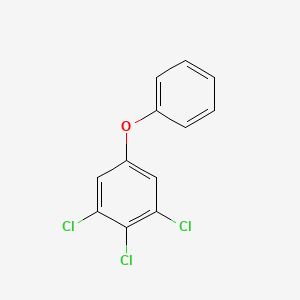
Triacetoxyoctylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triacetoxyoctylstannane can be synthesized through the reaction of octyltin trichloride with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetoxy groups. The general reaction scheme is as follows:
Octyltin trichloride+3Acetic anhydride→this compound+3Hydrochloric acid
The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The use of catalysts may also be employed to enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Triacetoxyoctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to octyltin trichloride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can replace the acetoxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Triacetoxyoctylstannane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of polymers, coatings, and other materials due to its ability to enhance stability and performance.
Wirkmechanismus
The mechanism by which triacetoxyoctylstannane exerts its effects involves the interaction of the tin center with various molecular targets. The acetoxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes and pathways, making the compound of interest for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triacetoxybutylstannane: Similar structure but with a butyl chain instead of an octyl chain.
Triacetoxyphenylstannane: Contains a phenyl group instead of an alkyl chain.
Triacetoxyethylstannane: Features an ethyl chain.
Uniqueness
Triacetoxyoctylstannane is unique due to its longer octyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the production of hydrophobic materials and coatings.
Eigenschaften
CAS-Nummer |
77928-59-7 |
|---|---|
Molekularformel |
C14H26O6Sn |
Molekulargewicht |
409.06 g/mol |
IUPAC-Name |
[diacetyloxy(octyl)stannyl] acetate |
InChI |
InChI=1S/C8H17.3C2H4O2.Sn/c1-3-5-7-8-6-4-2;3*1-2(3)4;/h1,3-8H2,2H3;3*1H3,(H,3,4);/q;;;;+3/p-3 |
InChI-Schlüssel |
PXECHWMUNJDBTP-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCC[Sn](OC(=O)C)(OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)
